1H,1H,2H,2H-Perfluorohexanesulphonic acid
Overview
Description
1H,1H,2H,2H-Perfluorohexanesulfonic acid is a polyfluoroalkyl substance (PFAS) known for its unique chemical properties. It is characterized by a six-carbon fluorocarbon chain that is both hydrophobic and lipophobic, with a sulfonic acid functional group that imparts polarity . This compound is often found as a contaminant in drinking water and has been the subject of various environmental and toxicological studies .
Mechanism of Action
Target of Action
As a pfas, it is known to have broad environmental and biological distribution due to its persistence and bioaccumulative properties .
Mode of Action
As a PFAS, it is known to be resistant to degradation and can persist in the environment for a long time . It can also bioaccumulate in organisms, leading to potential toxic effects .
Pharmacokinetics
As a pfas, it is known to be persistent in the environment and can bioaccumulate in organisms . These properties can impact its bioavailability.
Result of Action
As a PFAS, it has been found as a contaminant in drinking water , suggesting potential environmental and health impacts.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1H,1H,2H,2H-Perfluorohexanesulphonic acid. Its persistence and bioaccumulative properties allow it to remain in the environment for extended periods . Factors such as temperature, pH, and presence of other contaminants can potentially affect its stability and action.
Preparation Methods
The synthesis of 1H,1H,2H,2H-Perfluorohexanesulfonic acid typically involves the fluorination of hexanesulfonic acid derivatives. The industrial production methods often include electrochemical fluorination or telomerization processes. These methods ensure the incorporation of fluorine atoms into the carbon chain, resulting in the desired polyfluoroalkyl structure .
Chemical Reactions Analysis
1H,1H,2H,2H-Perfluorohexanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while reduction may produce partially fluorinated compounds .
Scientific Research Applications
1H,1H,2H,2H-Perfluorohexanesulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and protective coating in various chemical processes.
Biology: Studies have investigated its effects on biological systems, particularly its bioaccumulative properties and interactions with proteins.
Medicine: Research has explored its potential as a diagnostic tool due to its unique chemical properties.
Comparison with Similar Compounds
1H,1H,2H,2H-Perfluorohexanesulfonic acid is often compared with other PFAS compounds, such as:
Perfluorooctanesulfonic acid (PFOS): Similar in structure but with an eight-carbon chain, PFOS is known for its widespread environmental presence and bioaccumulative properties.
Perfluorobutanesulfonic acid (PFBS): With a shorter four-carbon chain, PFBS is less bioaccumulative but still persistent in the environment.
The uniqueness of 1H,1H,2H,2H-Perfluorohexanesulfonic acid lies in its specific chain length and functional group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexane-1-sulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F9O3S/c7-3(8,1-2-19(16,17)18)4(9,10)5(11,12)6(13,14)15/h1-2H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGIGTRUEITPSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9CH2CH2SO3H, C6H5F9O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | 4:2 FtS | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891564 | |
Record name | 2-(Perfluorobutyl)-1-ethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
757124-72-4 | |
Record name | 2-(Perfluorobutyl)-1-ethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,1H,2H,2H-Perfluorohexanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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